4-Bromo-3'-chloro-2'-methylbenzhydrol
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Overview
Description
4-Bromo-3’-chloro-2’-methylbenzhydrol is an organic compound characterized by the presence of bromine, chlorine, and methyl groups attached to a benzhydrol core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3’-chloro-2’-methylbenzhydrol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoacetophenone and 3-chloro-2-methylbenzaldehyde.
Grignard Reaction: A Grignard reagent is prepared from 4-bromoacetophenone by reacting it with magnesium in anhydrous ether. This Grignard reagent is then reacted with 3-chloro-2-methylbenzaldehyde to form the desired benzhydrol compound.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure 4-Bromo-3’-chloro-2’-methylbenzhydrol.
Industrial Production Methods: In an industrial setting, the production of 4-Bromo-3’-chloro-2’-methylbenzhydrol may involve large-scale Grignard reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3’-chloro-2’-methylbenzhydrol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) under appropriate conditions.
Major Products:
Oxidation: Formation of 4-Bromo-3’-chloro-2’-methylbenzophenone.
Reduction: Formation of 4-Bromo-3’-chloro-2’-methylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-3’-chloro-2’-methylbenzhydrol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3’-chloro-2’-methylbenzhydrol involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and the hydroxyl group allows it to form specific interactions, influencing biological pathways and chemical reactions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
4-Bromo-2-chlorobenzhydrol: Similar structure but lacks the methyl group.
3-Bromo-4-chloro-2-methylbenzhydrol: Different positioning of the halogen atoms.
2-Bromo-3-chloro-4-methylbenzhydrol: Another positional isomer with different chemical properties.
Uniqueness: 4-Bromo-3’-chloro-2’-methylbenzhydrol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications compared to its analogs. The combination of bromine, chlorine, and methyl groups in specific positions influences its physical and chemical properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(4-bromophenyl)-(3-chloro-2-methylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClO/c1-9-12(3-2-4-13(9)16)14(17)10-5-7-11(15)8-6-10/h2-8,14,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXWPWFPHYIIRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C(C2=CC=C(C=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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